molecular formula C8H10O4 B8318059 (2,5-Dioxocyclohexyl)acetic acid

(2,5-Dioxocyclohexyl)acetic acid

Cat. No. B8318059
M. Wt: 170.16 g/mol
InChI Key: FQKOMRMJVVNIOY-UHFFFAOYSA-N
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Patent
US06077653

Procedure details

A solution of 3.6 g (20 mmol) of (2,5-dimethoxyphenyl) acetic acid, 30 g (0.4 mole) of anhydrous t-butanol, and 40 ml of anhydrous tetrahydrofuran (THF) was added to 200 ml of liquid ammonia at -78° C. via cannula. Lithium wire (1.5 g, 0.21 mol) was cut into small pieces, washed briefly with isopropylalcohol and hexane, and then added to the above mixture piece by piece. The resulting reaction mixture turned a dark blue-gray color. After 4 hours, the blue color faded to gray, some excess ammonium chloride (4 g) was added, and the ammonia was allowed to evaporate overnight under a stream of nitrogen, leaving a white solid. The residue was then treated with 80 ml of 6 N hydrochloric acid, and the resultant mixture was heated to reflux for 1.5 hours.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
reactant
Reaction Step Five
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([O:9]C)=[CH:5][C:4]=1[CH2:11][C:12]([OH:14])=[O:13].C(O)(C)(C)C.N.[Li].[Cl-].[NH4+].Cl>O1CCCC1>[O:2]=[C:3]1[CH2:8][CH2:7][C:6](=[O:9])[CH2:5][CH:4]1[CH2:11][C:12]([OH:14])=[O:13] |f:4.5,^1:20|

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
COC1=C(C=C(C=C1)OC)CC(=O)O
Name
Quantity
30 g
Type
reactant
Smiles
C(C)(C)(C)O
Name
liquid
Quantity
200 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
[Li]
Step Three
Name
Quantity
4 g
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Five
Name
Quantity
80 mL
Type
reactant
Smiles
Cl
Step Six
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed briefly with isopropylalcohol and hexane
ADDITION
Type
ADDITION
Details
added to the above mixture piece by piece
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
to evaporate overnight under a stream of nitrogen
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
leaving a white solid
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1.5 hours
Duration
1.5 h

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
O=C1C(CC(CC1)=O)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.